REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1.[IH:14]>>[I:14][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
15.98 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
I
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
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Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling a solid
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Type
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CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
this was filtered off
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Type
|
WASH
|
Details
|
washed with water The solid
|
Type
|
CUSTOM
|
Details
|
was partitioned between diethyl ether and 2M sodium hydroxide solution
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |